molecular formula C13H14O4 B13390794 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-

2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-

Cat. No.: B13390794
M. Wt: 234.25 g/mol
InChI Key: RTNQVKQMVIXUPZ-UHFFFAOYSA-N
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Description

Goniodiol is a bioactive styryllactone compound known for its potent cytotoxic properties. It is derived from the Goniothalamus genus, which belongs to the Annonaceae family.

Scientific Research Applications

The compound (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-Phenylethyl]-5,6-Dihydro-2H-Pyran-2-One, also known as Goniodiol, has the molecular formula C13H14O4C_{13}H_{14}O_4 and a molecular weight of 234.25 . Goniodiol is classified as a specialty chemical .

Anticancer Research

Pyrazole, pyrimidine, and related derivatives have been investigated for anticancer effects . Several studies highlight the potential of pyrazole-based compounds as CDK2 inhibitors .

  • Pyrazole Derivatives: Srinivasulu et al. synthesized disubstituted pyrazolo-pyrimidine analogs and assessed their antitumor activities. One derivative, St.1, showed the highest activity against MCF-7 and K-562 cancer lines with potent inhibitory activity against CDK2/cyclin E. Cytotoxicity studies indicated that all compounds were non-toxic to normal cells .
  • Pyrazolo-pyridines: Basma et al. synthesized a series of pyrazolo-pyridines and investigated their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines. Compound St.4 exhibited the highest anticancer activity against HeLa cells, comparable to doxorubicin. St.5 demonstrated significant cytotoxicity against MCF-7 and HCT116 cell lines. Both compounds induced cell cycle arrest and apoptosis and showed inhibitory activity against CDK2 and CDK9 .
  • Pyrazolo-pyrimidine-amine: Fanta et al. designed a series of pyrazol-pyrimidine-amine as potential anticancer agents targeting CDK2. Among the investigated derivatives, St.8 showed the best activities against various cancer cell lines and potent activities on CDK2. This compound arrests the cell cycle at S and G2/M phases and induces apoptosis .
  • Pyrazole Carboxamides: Cheng et al. synthesized a series of pyrazole carboxamides as CDK2 inhibitors and histone deacetylase (HDAC) inhibitors. Derivatives St.9 and St.10 exhibited potent antiproliferative effects against five solid cancer cell lines and excellent inhibitory activities against HDAC2. These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis .
  • Pyrazole-triaryl Derivatives: Shaker et al. designed, synthesized, and investigated a series of pyrazole-triaryl derivatives as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes. Compound St.11 was the most active and induced apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle. It also reduced the levels of anti-apoptotic Bcl-2 expression and increased the levels of pro-apoptotic Bax expression .
  • Pyrido-pyrimidines: Abbas et al. developed a series of pyrido-pyrimidines as CDK4/6 inhibitors. Compounds St.26 and St.27 showed significant activities against a panel of cancer cell lines and CDK6 enzymes and induced apoptosis in PC-3 and MCF-7 cells .
CompoundActivityTargetCell Lines
St.1Highest activity against MCF-7 and K-562 cancer linesCDK2/cyclin EMCF-7, K-562
St.4Highest anticancer activity against HeLa cells, comparable to doxorubicinCDK2, CDK9Hela
St.5Significant cytotoxicityCDK2, CDK9MCF-7, HCT116
St.8Best activities against various cancer cell linesCDK2Various cancer cell lines
St.9/St.10Potent antiproliferative effects against five solid cancer cell lines, excellent inhibitory activities against HDAC2HDAC2A375, HCT116, H460, HeLa
St.11Induced apoptosis of HepG2 cells by regulating the G1 phase of the cell cycleCDK2, COX-2HepG2
St.26/St.27Significant activities against a panel of cancer cell lines and CDK6 enzymesCDK4/6PC-3, MCF-7

Comparison with Similar Compounds

Goniodiol is part of a broader class of styryllactones, which includes compounds like goniothalesdiol A and goniothalesacetate . These compounds share similar structural features but differ in their biological activities and potency. Goniodiol stands out due to its high cytotoxicity and selective activity against specific cancer cell lines . Other similar compounds include leiocarpin C and liriodenine, which also exhibit cytotoxic properties but with varying degrees of effectiveness .

Conclusion

Goniodiol is a fascinating compound with significant potential in medicinal chemistry and organic synthesis. Its unique properties and versatile applications make it a valuable subject of study for researchers aiming to develop new therapeutic agents and explore novel chemical reactions.

Biological Activity

The compound 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)- , commonly known as Goniodiol , has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of Goniodiol, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄O₄
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 96422-52-5

Antioxidant Activity

Goniodiol exhibits significant antioxidant properties. Studies have demonstrated that it can effectively scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage.

Antimicrobial Activity

Research indicates that Goniodiol possesses antimicrobial properties against a range of pathogens. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Table 1: Antimicrobial Efficacy of Goniodiol

Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
BacteriaE. coli50 μg/mL
S. aureus30 μg/mL
FungiC. albicans40 μg/mL
A. niger60 μg/mL

Anti-inflammatory Effects

Goniodiol has been shown to modulate inflammatory responses in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways, which are crucial in the inflammatory process. This property suggests potential applications in treating inflammatory diseases.

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of Goniodiol on various cancer cell lines. It has demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Table 2: Cytotoxic Effects of Goniodiol on Cancer Cell Lines

Cell LineIC₅₀ (μM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

The mechanisms underlying the biological activities of Goniodiol are multifaceted:

  • Antioxidant Mechanism : Goniodiol enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability.
  • Anti-inflammatory Mechanism : Goniodiol inhibits the secretion of cytokines such as TNF-alpha and IL-6 through the suppression of NF-kB.
  • Anticancer Mechanism : It induces apoptosis in cancer cells via mitochondrial pathway activation and caspase cascade.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers at MDPI demonstrated that Goniodiol significantly inhibited the growth of several pathogenic fungi, with an EC₅₀ value estimated at 43 μg/mL against P. litchii.
  • Anti-inflammatory Research : In a recent investigation published in Phytotherapy Research, Goniodiol was shown to reduce inflammation markers in a murine model of arthritis, suggesting its potential therapeutic application in managing inflammatory diseases.

Properties

IUPAC Name

2-(1,2-dihydroxy-2-phenylethyl)-2,3-dihydropyran-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNQVKQMVIXUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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